molecular formula C18H14FN3O2S B2765469 Ethyl 5-[(4-fluorophenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate CAS No. 338957-33-8

Ethyl 5-[(4-fluorophenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate

Cat. No.: B2765469
CAS No.: 338957-33-8
M. Wt: 355.39
InChI Key: RYZUKNHBYRLJME-UHFFFAOYSA-N
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Description

Ethyl 5-[(4-fluorophenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms The compound also features a phenyl group, a fluorophenyl group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[(4-fluorophenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and nitriles under acidic or basic conditions.

    Introduction of the Phenyl and Fluorophenyl Groups: The phenyl and fluorophenyl groups can be introduced through nucleophilic aromatic substitution reactions, where the triazine ring is reacted with phenyl and fluorophenyl halides in the presence of a base.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(4-fluorophenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Nitric acid (for nitration), halogens (for halogenation)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitro derivatives, halogenated compounds

Scientific Research Applications

Ethyl 5-[(4-fluorophenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-[(4-fluorophenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. For example, its antimicrobial activity could be due to the inhibition of bacterial enzymes, while its anticancer properties might involve the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Ethyl 5-[(4-fluorophenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate can be compared with other triazine derivatives such as:

  • Ethyl 5-[(4-chlorophenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate
  • Ethyl 5-[(4-bromophenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate
  • Ethyl 5-[(4-methylphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate

Uniqueness

The presence of the fluorophenyl group in this compound imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets, which may not be observed in its chlorophenyl, bromophenyl, or methylphenyl analogs.

Properties

IUPAC Name

ethyl 5-(4-fluorophenyl)sulfanyl-3-phenyl-1,2,4-triazine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O2S/c1-2-24-18(23)15-17(25-14-10-8-13(19)9-11-14)20-16(22-21-15)12-6-4-3-5-7-12/h3-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYZUKNHBYRLJME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(N=N1)C2=CC=CC=C2)SC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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